

Application Note: MIPS-9922 in Electrolytic Injury Models

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Compound of Interest

Compound Name: MIPS-9922
CAS No.: 1416956-33-6
Cat. No.: B609050

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Subject: Pharmacological Validation of **MIPS-9922** (Selective PI3K

Inhibitor) in Arterial Thrombosis Date: October 26, 2023 Author: Senior Application Scientist, Preclinical Pharmacology Division

Executive Summary

This Application Note details the protocol for utilizing **MIPS-9922**, a highly selective Phosphoinositide 3-kinase beta (PI3K) inhibitor, within in vivo electrolytic injury models.

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MIPS-9922 represents a critical tool in thrombosis research because it targets the shear-dependent stabilization of the platelet plug without significantly disrupting primary hemostasis. This distinct mechanism—uncoupling thrombosis from bleeding—requires a precise experimental model that relies on endothelial activation and high-shear platelet accumulation. The Electrolytic Injury Model (EIM) is the gold standard for this validation, as it induces a "white thrombus" (platelet-rich) via free-radical-mediated endothelial injury, closely mimicking the pathophysiology of atherothrombosis.

Compound Profile: MIPS-9922

Before initiating in vivo work, the chemical and pharmacological properties of **MIPS-9922** must be understood to ensure correct formulation and dosing.

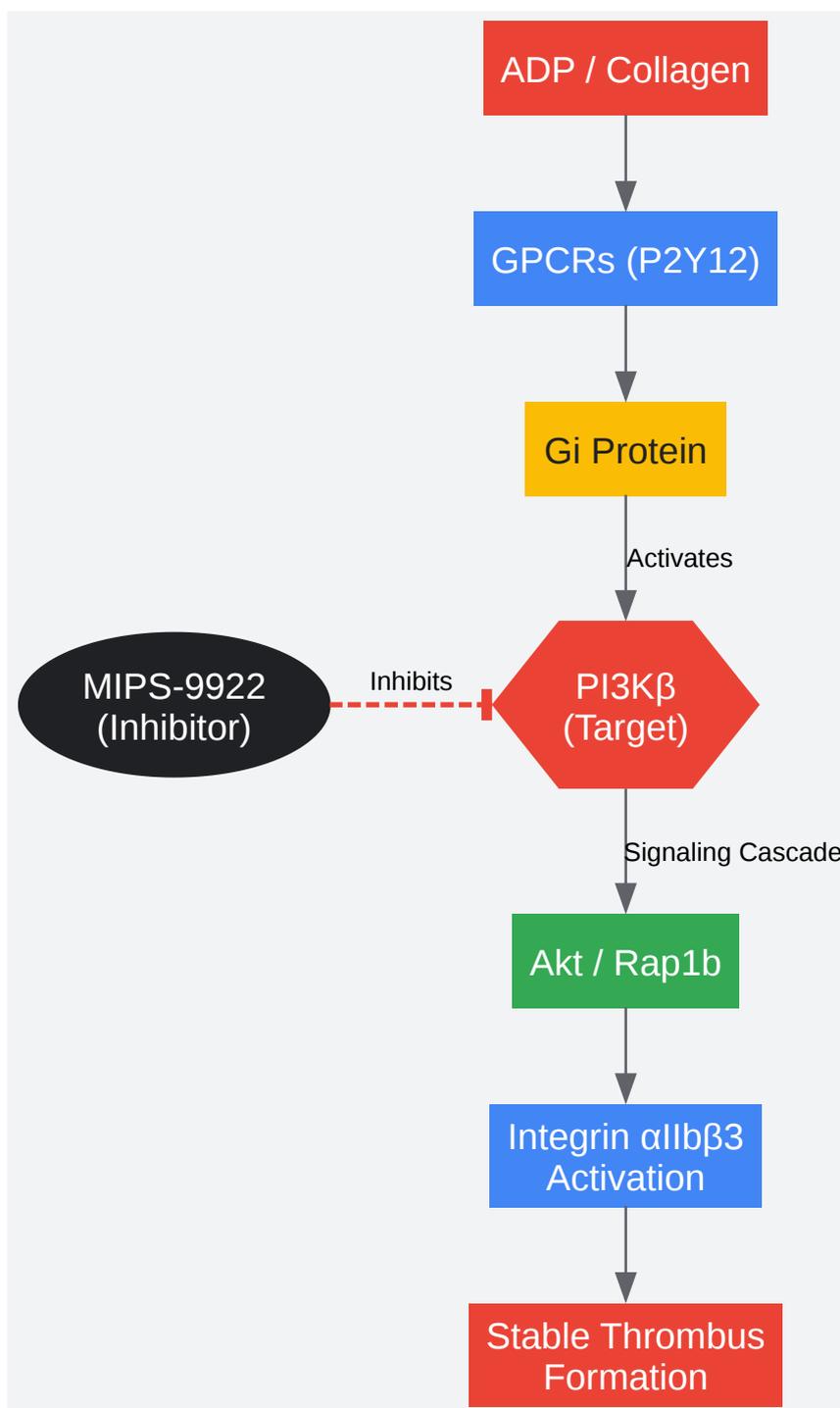
Feature	Specification	Clinical/Experimental Significance
Target	PI3Kngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted"> (p110)	Selective inhibition (IC ~63 nM).[1] >30-fold selectivity over PI3K .[1]
Mechanism	Antiplatelet	Blocks ADP-induced integrin activation and adhesion to vWF under high shear.[1][2]
Key Benefit	Hemostatic Safety	Prevents arterial occlusion without prolonging tail-bleeding time.
Typical Dose	2.5 mg/kg (IV Bolus)	Effective dose for complete thrombus inhibition in mice.
Vehicle	PEG300 / Tween-80	Requires specific solubilization to prevent precipitation in vivo.

Mechanism of Action (MoA) Visualization

Understanding the signaling pathway is crucial for interpreting data. **MIPS-9922** interrupts the signal specifically downstream of G

-coupled receptors (like P2Y

), which prevents the sustained activation of integrins necessary for stable thrombus formation.



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Figure 1: **MIPS-9922** Mechanism of Action.[3][1][2] The compound selectively blocks PI3K, preventing the "inside-out" signaling required for stable platelet aggregation.

Pre-Clinical Formulation Protocol

Critical Step: **MIPS-9922** is a lipophilic small molecule. Improper formulation leads to micro-precipitation in the bloodstream, which can cause artifactual emboli or loss of efficacy.

Reagents:

- **MIPS-9922** Powder (Store at -20°C)
- DMSO (Anhydrous)
- PEG300 (Polyethylene glycol 300)[1]
- Tween-80[1]
- Sterile Saline (0.9% NaCl)

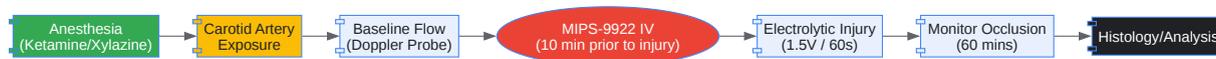
Formulation Steps (for 1 mL Working Solution @ 2.5 mg/mL):

- Stock Preparation: Dissolve **MIPS-9922** in 100% DMSO to create a 25 mg/mL stock solution. Vortex until clear.
- Organic Phase: Add 100 µL of the DMSO stock to 400 µL of PEG300. Vortex heavily.
- Surfactant Addition: Add 50 µL of Tween-80. Vortex.
- Aqueous Phase: Slowly add 450 µL of Sterile Saline while vortexing.
 - Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.
 - Stability: Use within 2 hours of preparation.

Experimental Protocol: Electrolytic Injury Model

This model uses a direct current (DC) applied to the vessel surface to generate reactive oxygen species (ROS). These ROS damage the endothelium, exposing subendothelial collagen and vWF, triggering platelet adhesion—the exact process **MIPS-9922** is designed to inhibit.

Surgical Workflow



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Figure 2: Experimental timeline for the electrolytic injury model.[4][5]

Step-by-Step Methodology

A. Animal Preparation

- Subjects: Male C57BL/6 mice (8–10 weeks).
- Anesthesia: Ketamine (100 mg/kg) and Xylazine (10 mg/kg) IP.
- Thermoregulation: Place mouse on a heating pad (37°C) to prevent hypothermia-induced coagulopathy.

B. Vessel Exposure

- Make a midline cervical incision.
- Blunt dissect the right common carotid artery (CCA) from the vagus nerve.
- Place a Doppler flow probe (Transonic Systems) around the artery to record baseline blood flow (mL/min). Stable baseline flow is required for inclusion.

C. Drug Administration

- Cannulate the left jugular vein (PE-10 tubing).
- Administer **MIPS-9922**: Inject 2.5 mg/kg (approx. 100 µL/25g mouse) as a bolus.
- Control Group: Administer Vehicle only.
- Wait Time: Allow circulation for 10 minutes before inducing injury.

D. Induction of Electrolytic Injury

- **Electrode Setup:**
 - **Anode (+):** A hook-shaped silver-coated copper wire. Place this under the CCA, ensuring direct contact with the adventitia.
 - **Cathode (-):** A subcutaneous needle electrode placed in the hind limb.
- **Current Application:**
 - Connect electrodes to a constant voltage stimulator.
 - Apply 1.5 V (or 150 μ A constant current) for exactly 60 seconds.
 - Note: The current generates free radicals at the point of contact (Anode).
- **Monitoring:**
 - Remove the electrode immediately after 60 seconds.
 - Continuously record blood flow via the Doppler probe for 60 minutes.

Data Collection & Endpoints

Endpoint	Method	Expected Outcome (Vehicle)	Expected Outcome (MIPS-9922)
Time to Occlusion (TTO)	Doppler Flow = 0 for >2 min	15 – 25 minutes	> 60 minutes (No occlusion)
Thrombus Weight	Excision of injured segment	High	Significantly Reduced
Bleeding Time	3mm Tail Tip Amputation	2 – 4 minutes	2 – 4 minutes (No Change)

Troubleshooting & Validation

The "Self-Validating" System

To ensure the experiment is valid, you must observe the "Virchow's Triad" of the model:

- Injury: Visible discoloration (browning) of the vessel wall at the electrode site confirms current delivery.
- Flow: Baseline flow must recover immediately after electrode removal. If flow remains 0 immediately post-injury, the vessel has spasmed, not thrombosed. Discard the animal.
- Occlusion: In vehicle mice, flow should decline gradually (stuttering flow) rather than stopping abruptly. Abrupt stops suggest mechanical kink.

Common Pitfalls

- Variable Injury: If the electrode is wet or touches surrounding muscle, the current dissipates, leading to weak injury and no thrombus in controls. Keep the field dry.
- **MIPS-9922** Precipitation: If the drug precipitates in the syringe, the effective dose is lowered. Always check the tubing for crystals post-injection.

References

- Primary Discovery
 - Khalaf, J. K., et al. (2016).[\[6\]](#) Discovery and antiplatelet activity of a selective PI3K inhibitor (**MIPS-9922**).[\[1\]](#)[\[2\]](#)[\[7\]](#) European Journal of Medicinal Chemistry, 124, 149-152.
- Model Methodology (Arterial)
 - Eeckhoudt, S., et al. (2016). Murine model of large-vein electrolytic injury induction of thrombosis with slow resolution.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[8\]](#) Thrombosis Research, 140, 149-152.[\[4\]](#)[\[5\]](#)[\[8\]](#) (Note: Describes the electrolytic technique adaptable to arteries).

- PI3K

Mechanism:

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- Electrolytic Model Validation
 - Diaz, J. A., et al. (2011). The Electrolytic Inferior Vena Cava Model (EIM) of Venous Thrombosis.[9][10] Journal of Visualized Experiments, (53), 2737.

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